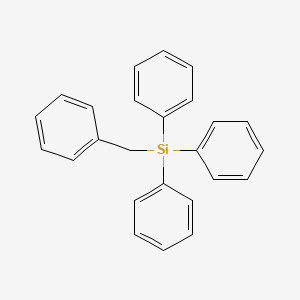

Benzyltriphenylsilane

Description

Benzyltriphenylsilane (C25H22Si) is an organosilicon compound characterized by a central silicon atom bonded to three phenyl groups and one benzyl group. This structure confers unique reactivity and stability, making it valuable in synthetic organic chemistry. The benzyl group (C6H5CH2) enhances nucleophilic susceptibility compared to purely aromatic substituents, enabling selective cleavage or substitution reactions under controlled conditions .

Key properties include:

- Molecular weight: 350.53 g/mol

- Synthesis: Typically prepared via Grignard reactions or catalytic silylation of benzyl halides with triphenylsilane .

- Reactivity: The benzyl-silicon bond undergoes cleavage with strong bases (e.g., potassium amide) or electrophiles, yielding triphenylsilane derivatives or substituted benzyl products .

Properties

CAS No. |

5410-07-1 |

|---|---|

Molecular Formula |

C25H22Si |

Molecular Weight |

350.5 g/mol |

IUPAC Name |

benzyl(triphenyl)silane |

InChI |

InChI=1S/C25H22Si/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |

InChI Key |

OXCMVSDDHQSTMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyltriphenylsilane can be synthesized through the reaction of triphenylsilane with benzyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The general reaction is as follows:

(C6H5)3SiH+C6H5CH2Cl→(C6H5)3SiCH2C6H5+HCl

Industrial Production Methods: While specific industrial production methods for benzyltriphenylsilane are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. Industrial production may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.

Types of Reactions:

Oxidation: Benzyltriphenylsilane can undergo oxidation reactions to form silanols or siloxanes.

Reduction: It can be reduced to form simpler silanes.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or ozone can be used under mild conditions.

Reduction: Hydride donors such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Strong nucleophiles like sodium amide (NaNH2) can facilitate substitution reactions.

Major Products:

Oxidation: Triphenylsilanol, hexaphenyldisiloxane.

Reduction: Triphenylsilane.

Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Benzyltriphenylsilane is utilized in various fields of scientific research:

Chemistry: It serves as a precursor for the synthesis of other organosilicon compounds and is used in hydrosilylation reactions.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzyltriphenylsilane involves its ability to participate in various chemical reactions due to the presence of the silicon atom bonded to phenyl and benzyl groups. The silicon atom can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its reactivity with other chemical species.

Comparison with Similar Compounds

Nucleophilic Attack

- Benzyltriphenylsilane : The benzyl group facilitates rapid nucleophilic cleavage. For example, sodium hydride (NaH) reduces it to triphenylsilane, whereas phenyl-substituted analogs require stronger bases .

- Triphenylvinylsilane : The vinyl group resists nucleophilic attack but participates in radical or electrophilic addition reactions .

- Benzyltriethoxysilane: Ethoxy groups hydrolyze in aqueous conditions, forming silanols for surface modification .

Thermal Stability

- Benzyltriphenylsilane decomposes at ~300°C, while tetraphenylsilane (C24H20Si) remains stable up to 400°C due to the absence of labile benzyl groups .

Critical Research Findings

- Cleavage Efficiency : Benzyltriphenylsilane reacts with potassium amide 10× faster than tetraphenylsilane, highlighting the benzyl group’s lability .

- Electrophilic Substitution : Unlike aryl-silanes, benzyltriphenylsilane undergoes electrophilic substitution (e.g., nitration) at the benzyl position without Si-C bond cleavage .

- Thermal Degradation : Under pyrolysis, it produces biphenyl derivatives, whereas decyl(triphenyl)silane generates alkanes and silicon oxides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.